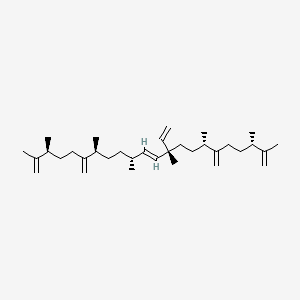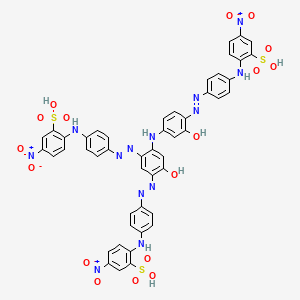
MEE (psychedelic)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MEE, also known as 2-methoxy-4,5-diethoxyamphetamine, is a lesser-known psychedelic drug belonging to the amphetamine class. It is a diethoxy-methoxy analog of TMA-2 (2,4,5-trimethoxyamphetamine). MEE was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive compounds. Despite its structural similarity to other psychedelics, MEE produces few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MEE involves the reaction of 2,4,5-trimethoxybenzaldehyde with nitroethane to form 2,4,5-trimethoxy-beta-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,4,5-trimethoxyamphetamine. The final step involves the selective demethylation of the 2,4,5-trimethoxyamphetamine to produce 2-methoxy-4,5-diethoxyamphetamine (MEE).
Industrial Production Methods
Industrial production methods for MEE are not well-documented due to its limited use and lack of widespread application. the general principles of organic synthesis and scale-up processes would apply if industrial production were to be considered.
Análisis De Reacciones Químicas
Types of Reactions
MEE can undergo various chemical reactions, including:
Oxidation: MEE can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of MEE can lead to the formation of reduced amines or other reduced products.
Substitution: MEE can undergo substitution reactions where functional groups on the aromatic ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
MEE has limited scientific research applications due to its minimal psychoactive effects. it can be used as a reference compound in studies exploring the structure-activity relationships of psychedelics. Additionally, MEE may serve as a starting material for the synthesis of other psychoactive compounds or as a tool in neuropharmacological research to understand the interactions of amphetamine analogs with neurotransmitter systems.
Mecanismo De Acción
The exact mechanism of action of MEE is not well understood due to the lack of significant psychoactive effects. like other amphetamines, it is likely to interact with neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic pathways. MEE may act as a partial agonist or antagonist at serotonin receptors, but further research is needed to elucidate its precise molecular targets and pathways.
Comparación Con Compuestos Similares
MEE is structurally similar to other psychedelic amphetamines such as TMA-2 (2,4,5-trimethoxyamphetamine) and DOM (2,5-dimethoxy-4-methylamphetamine). MEE is unique in that it produces few to no psychoactive effects, unlike its analogs which are known for their potent psychedelic properties. This lack of activity makes MEE an interesting compound for studying the structural features that contribute to the psychoactivity of amphetamines.
Similar Compounds
TMA-2 (2,4,5-trimethoxyamphetamine): A potent psychedelic amphetamine with significant psychoactive effects.
DOM (2,5-dimethoxy-4-methylamphetamine): Another psychedelic amphetamine known for its strong hallucinogenic properties.
DOI (2,5-dimethoxy-4-iodoamphetamine): A psychedelic compound with potent effects and a long duration of action.
Propiedades
Número CAS |
23693-35-8 |
|---|---|
Fórmula molecular |
C14H23NO3 |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
1-(4,5-diethoxy-2-methoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C14H23NO3/c1-5-17-13-8-11(7-10(3)15)12(16-4)9-14(13)18-6-2/h8-10H,5-7,15H2,1-4H3 |
Clave InChI |
LKJRFMXILZHUHU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)CC(C)N)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



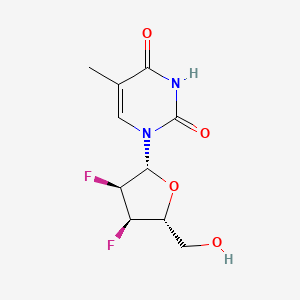
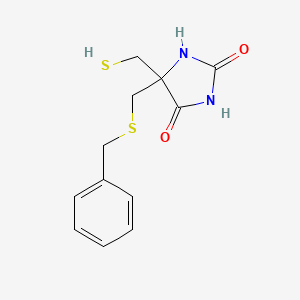


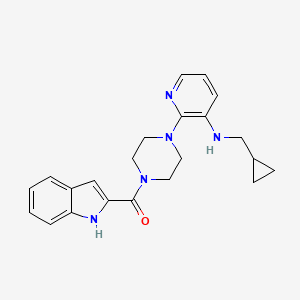
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)
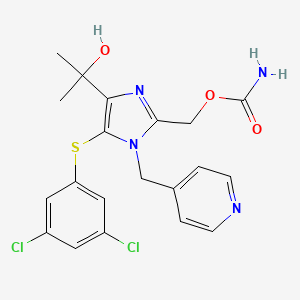

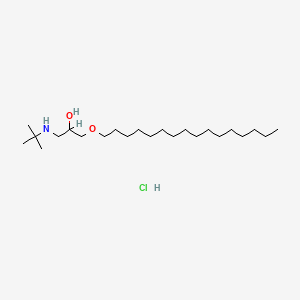
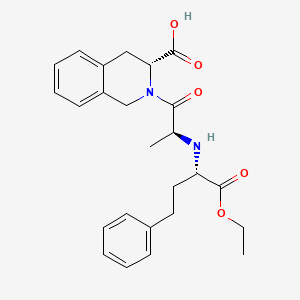
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
